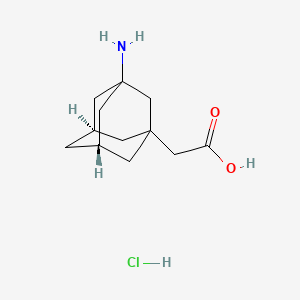
(3-Amino-adamantan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-adamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-adamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed for large-scale production.
化学反応の分析
Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: The Chan–Lam reaction employs copper (II) acetate, p-tolylboronic acid, and DBU in acetonitrile at room temperature.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: N-aryl derivatives of adamantane-containing amines.
科学的研究の応用
(3-Amino-adamantan-1-yl)acetic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.
類似化合物との比較
Amantadine: Known for its antiviral and neuroprotective properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
特性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?; |
InChIキー |
DXXZWAMIRWFYBO-JLTVSUSRSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


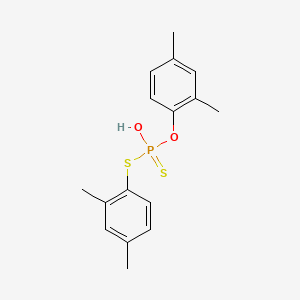
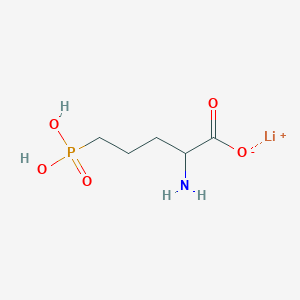
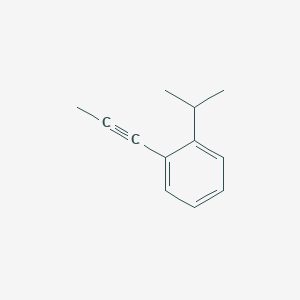


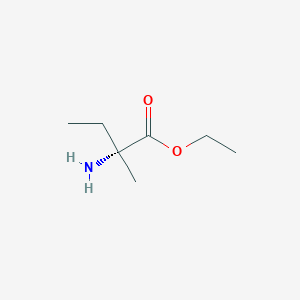
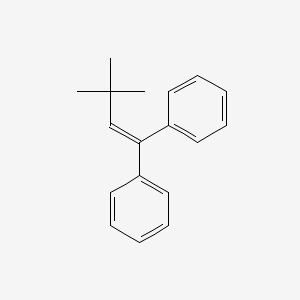
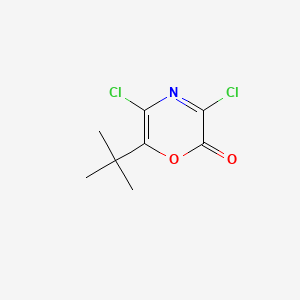
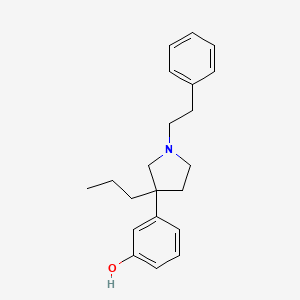
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
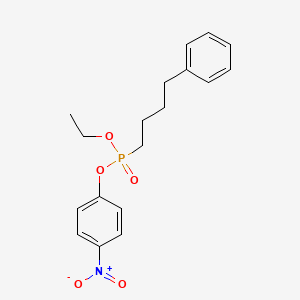


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
